PF-3758309 is a potent, orally bioavailable, small molecule inhibitor of p21-activated kinase 4 (PAK4) with potential antineoplastic activity. [] It is classified as a pyrrolopyrazole, an ATP-competitive inhibitor, specifically targeting PAK4. [] PAKs are serine/threonine kinases acting downstream of Rho-family GTPases and are linked to steps in both cancer initiation and progression. [] PF-3758309 plays a crucial role in scientific research, particularly in studying the role of PAK4 in cancer development, progression, and potential therapeutic strategies for various cancer types. [, ]
PF-3758309 was developed as part of research efforts to identify selective inhibitors of PAK4. It belongs to the class of compounds known as kinase inhibitors, which are designed to interfere with the activity of specific kinases involved in cancer progression. The compound is notable for its high potency, with an inhibitory concentration (IC50) of approximately 1.3 nanomolar against PAK4, indicating its effectiveness in blocking kinase activity in vitro .
The synthesis of PF-3758309 involves multiple steps that typically include the formation of key intermediates through various organic reactions. Although the specific synthetic route is proprietary and not fully disclosed in the literature, it generally follows a structure-guided design approach to optimize binding affinity and selectivity for PAK4.
Key parameters in the synthesis might include:
In research settings, modifications to the synthesis process have been explored to enhance efficacy and reduce toxicity .
PF-3758309's molecular structure can be described as an ATP-competitive inhibitor that binds to the ATP-binding pocket of PAK4. The compound features a complex arrangement of aromatic rings and substituents that contribute to its binding affinity and specificity.
Crystallographic studies have provided insights into how PF-3758309 interacts with PAK4 at the molecular level, revealing critical interactions that stabilize the inhibitor within the active site .
PF-3758309 primarily participates in biochemical reactions involving its interaction with PAK4. Upon binding, it inhibits the phosphorylation of downstream substrates such as GEF-H1, disrupting signaling pathways that promote tumor growth and survival.
The mechanism of action for PF-3758309 involves competitive inhibition of PAK4 by binding to its ATP-binding site. This interaction prevents ATP from binding and subsequently halts downstream signaling cascades essential for tumor growth.
PF-3758309 exhibits several notable physical and chemical properties that influence its behavior in biological systems:
PF-3758309 has been investigated for various scientific applications, particularly in cancer research:
While initial clinical trials demonstrated potential efficacy, further development has faced challenges leading to trial terminations due to undesirable characteristics or insufficient therapeutic benefit .
PF-3758309 emerged from a systematic drug discovery campaign targeting p21-activated kinase 4 (PAK4), a pivotal node in oncogenic signaling pathways. Initial efforts deployed high-throughput screening (HTS) of >1.3 million structurally diverse compounds against the PAK4 kinase domain [2] [3]. This strategy identified multiple chemical series with moderate inhibitory activity. Subsequent structure-based design integrated:
Table 1: Key Screening Hits Leading to PF-3758309
Scaffold Class | Initial PAK4 IC50 (μM) | Optimization Strategy | Cellular Activity (Anchorage-Independent Growth IC50) |
---|---|---|---|
Pyrrolopyrazole | 0.18 | Structure-based refinement | 4.7 ± 3 nM across 15/20 tumor lines [3] |
Imidazopyridine | 1.2 | Scaffold abandonment | Not applicable |
Azaindole | 0.26 | Selectivity optimization | Limited by off-target effects [5] |
The pyrrolopyrazole core demonstrated superior ligand efficiency and became the focus for lead optimization.
X-ray co-crystallography of PF-3758309 bound to the PAK4 kinase domain (PDB code unreported in sources) revealed critical interactions underpinning its potency:
Table 2: Structural Determinants of PF-3758309-PAK4 Binding
Binding Site Region | PF-3758309 Moiety | Interacting PAK4 Residues | Interaction Type |
---|---|---|---|
Hinge region | Pyrrolopyrazole core | Met395, Glu396 | Hydrogen bonding |
Hydrophobic pocket I | 2-Methylthienopyrimidine | Leu398, Val342, Ala330 | Van der Waals |
Hydrophobic pocket II | Dimethylphenyl group | Phe417, Leu420 | π-Stacking |
Solvent interface | Dimethylaminoethyl | Exposed | Solvent-directed |
This binding mode conferred exceptional biochemical potency (Ki = 18.7 nM) and slow dissociation kinetics (t1/2 = 68 seconds) [3].
Medicinal chemistry efforts systematically addressed selectivity challenges inherent to kinase inhibitors:
Table 3: Selectivity Profile of Optimized PF-3758309
Kinase | IC50 (nM) | Fold Selectivity vs. PAK4 | Structural Basis |
---|---|---|---|
PAK4 | 18.7 ± 6.6 | 1 | Optimal pocket fit |
PAK5 | 18.1 ± 5.1 | 1.03 | High homology |
PAK6 | 17.1 ± 5.3 | 1.09 | High homology |
PAK1 | 13.7 ± 1.8 | 1.36 | Slightly reduced steric tolerance |
CHK2 | 420 | 22.5 | Bulky gatekeeper |
SRC | 2,100 | 112 | Distorted DFG conformation |
Post-optimization, PF-3758309 exhibited broad antitumor activity in xenograft models (plasma EC50 = 0.4 nM in sensitive models) and uniquely modulated PAK4-dependent pathways including p53, NF-κB, and β-catenin [3] [6] [9]. Its progression represented the first clinical-stage PAK4 inhibitor despite later discontinuation due to pharmacokinetic challenges [7] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7